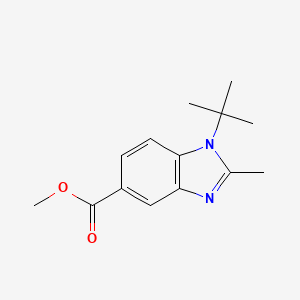

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Description

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative characterized by a tert-butyl group at the 1-position and a methyl ester at the 5-position of the benzodiazole ring. The tert-butyl substituent introduces significant steric bulk, which can influence both the compound’s physicochemical properties and reactivity. According to available data, it has a purity of 97% and an MDL number of MFCD22574969 .

Properties

IUPAC Name |

methyl 1-tert-butyl-2-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9-15-11-8-10(13(17)18-5)6-7-12(11)16(9)14(2,3)4/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHLNYMCIDPRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)(C)C)C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-tert-butyl-2-methyl-1H-benzimidazole with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways. Research indicates that it may act as a PRMT5 inhibitor, which is crucial in cancer cell proliferation and survival .

Materials Science

In materials science, the compound's unique chemical structure lends itself to applications in:

- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Environmental Chemistry

The compound has potential applications in environmental studies:

- Pollutant Degradation : Investigations into its ability to degrade environmental pollutants have shown promise, particularly in the breakdown of organic contaminants in water sources.

Case Studies

Mechanism of Action

The exact mechanism of action for Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is not well-defined. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The benzimidazole ring structure is known to bind to multiple receptors, which may contribute to its biological activities .

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The tert-butyl group in the target compound provides greater steric hindrance compared to smaller substituents like cyclopropyl or methyl .

- Lipophilicity : The tert-butyl and benzyl groups enhance lipophilicity (predicted logP ~2.9 for tert-butyl vs. 2.9 for cyclopentyl analog ), influencing solubility and membrane permeability.

Physicochemical Properties

†Estimated based on analog pKa values .

‡Assumed from similar benzodiazole esters .

Key Observations:

- Thermal Stability : Brominated derivatives (e.g., 7-bromo-propyl analog) exhibit higher predicted boiling points due to increased molecular weight and halogen presence .

- Acid-Base Behavior : The pKa of the target compound (~5.5) aligns with other methyl esters, suggesting comparable protonation behavior in biological systems .

Biological Activity

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1414029-55-2) is a synthetic compound with a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Molecular Structure:

- Molecular Formula: C14H18N2O2

- Molecular Weight: 246.31 g/mol

Physical Properties:

- Density: Not available

- Boiling Point: Not available

- Melting Point: Not available

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-tert-butyl-2-methyl-1H-benzimidazole with methyl chloroformate under basic conditions. The optimization of reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro evaluations have shown that it can inhibit the growth of various bacterial strains. For example, derivatives of similar benzodiazole compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Benzodiazole Derivative | Staphylococcus aureus | 3.125 |

| Control (Isoniazid) | Staphylococcus aureus | 0.25 |

| Control (Ciprofloxacin) | Escherichia coli | 2 |

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with enzymes and receptors that play critical roles in cellular signaling pathways. This interaction could lead to altered gene expression and inhibition of cell proliferation in both microbial and cancerous cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focusing on the antimicrobial properties of benzodiazole derivatives found that compounds similar to this compound displayed significant activity against various pathogens, supporting its potential use as an antibacterial agent.

Case Study 2: Anticancer Research

Another investigation into the anticancer effects of benzodiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. These findings suggest that this compound may possess similar properties warranting further research.

Q & A

Q. How to address low yields in large-scale synthesis?

- Methodology : Optimize stoichiometry via Design of Experiments (DoE) software (e.g., MODDE). Switch to flow chemistry for better heat/mass transfer. Use catalysts (e.g., Pd/C for hydrogenation) or switch solvents (e.g., THF for better mixing). Pilot-scale trials (>100 g) require hazard analysis (HIRA) .

Notes on Data Reliability

- Contradictions : Limited toxicity data () necessitate independent validation of biological assays. Structural analogs () provide indirect insights but may not fully predict behavior.

- Gaps : No ecological or biodegradation data exists; researchers must conduct OECD 301/302 tests for environmental risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.